3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
Description
3-(3-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-bromophenyl group at position 3 and an isopropyl group at position 3. The isopropyl group contributes to increased lipophilicity, which may improve membrane permeability in pharmacological contexts. This compound is structurally related to several bioactive triazole derivatives, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
DTPLAIMZGHBXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-bromobenzylamine with isopropyl isocyanate under appropriate conditions. The reaction proceeds via nucleophilic substitution at the isocyanate carbon, resulting in the formation of the desired triazole product .
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen atoms.
Reduction: Reduction of the triazole ring can occur, yielding different products.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups.
Common Reagents: Reagents like , , and are often employed.
Major Products: Depending on the reaction conditions, different products may form, including derivatives of the triazole ring or modified phenyl groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development. Triazoles have been investigated as antifungal, antiviral, and anticancer agents.
Bioconjugation: The triazole ring’s stability and reactivity make it useful for bioconjugation and labeling purposes.
Agrochemicals: Some triazole derivatives exhibit pesticidal properties.
Mechanism of Action
The exact mechanism of action for 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole depends on its specific application. its effects likely involve interactions with biological targets (e.g., enzymes, receptors) or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Triazole Derivatives
Key Observations:
Substituent Position : The position of the bromophenyl group (meta vs. para/ortho) significantly impacts electronic and steric profiles. For example, 3-(3-bromophenyl) derivatives exhibit distinct reactivity compared to 4-(4-bromophenyl) analogs due to resonance effects and steric hindrance .
Functional Groups : The presence of thione (-S-) or sulfanyl (-S-) groups enhances hydrogen-bonding capacity and metal coordination, as seen in compounds from and , which may improve antimicrobial activity .
Challenges and Opportunities
- Further in vitro assays are needed.
- Synthetic Optimization : Current methods for triazole synthesis (e.g., ) often require palladium catalysts, which may limit scalability. Green chemistry approaches could address this .
Biological Activity
3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological effects, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrN3 |
| Molecular Weight | 284.14 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)N1C(=N)N=C(N=N1)C2=CC(=CC=C2)Br |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Triazole derivatives have been shown to inhibit the growth of various bacteria and fungi. The presence of the bromophenyl group may enhance its lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.
- Anticancer Activity : Research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound may modulate signaling pathways involved in cell proliferation and survival.
Biological Assays and Findings
Recent studies have evaluated the biological activity of similar triazole derivatives. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that triazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds similar to this compound showed IC50 values ranging from 10 µM to 30 µM against human cancer cells .
- Anti-inflammatory Effects : Compounds in the triazole family have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory diseases .
- Antimicrobial Activity : The compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics .
Case Studies
A recent study focused on the synthesis and evaluation of new triazole derivatives found that those with specific substitutions exhibited enhanced biological activities:
- Study on Antiproliferative Effects : A series of triazole derivatives were tested for their antiproliferative effects on various cancer cell lines. The results indicated that compounds with bromophenyl substitutions had improved efficacy compared to their unsubstituted counterparts .
- Inflammatory Response Modulation : In experiments involving LPS-stimulated PBMCs, compounds similar to this compound significantly reduced TNF-α production by up to 60%, highlighting their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
